molecular formula C14H20N2O B261895 1-(3-Methylbenzoyl)-4-ethylpiperazine

1-(3-Methylbenzoyl)-4-ethylpiperazine

Cat. No. B261895
M. Wt: 232.32 g/mol
InChI Key: JBFHZMJDRSUCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzoyl)-4-ethylpiperazine, also known as MBEP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MBEP belongs to the class of piperazine derivatives and has a molecular weight of 243.33 g/mol. It has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Mechanism of Action

The exact mechanism of action of 1-(3-Methylbenzoyl)-4-ethylpiperazine is not fully understood. However, it has been suggested that 1-(3-Methylbenzoyl)-4-ethylpiperazine exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 1-(3-Methylbenzoyl)-4-ethylpiperazine may reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit various biochemical and physiological effects. In animal models, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to reduce inflammation and pain. It has also been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its relatively low toxicity. 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacological activity.

Future Directions

There are several future directions for research on 1-(3-Methylbenzoyl)-4-ethylpiperazine. One direction is to further investigate its pharmacological properties and potential therapeutic applications. For example, additional studies could be conducted to determine the efficacy of 1-(3-Methylbenzoyl)-4-ethylpiperazine in treating various types of cancer. Another direction is to investigate the structure-activity relationship of 1-(3-Methylbenzoyl)-4-ethylpiperazine and its derivatives, which could lead to the development of more potent and selective therapeutic agents. Finally, additional studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 1-(3-Methylbenzoyl)-4-ethylpiperazine in humans, which could help guide the development of clinical trials.

Synthesis Methods

1-(3-Methylbenzoyl)-4-ethylpiperazine can be synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-methylbenzoyl hydrazine with 4-ethylpiperazine in the presence of a dehydrating agent such as phosphorus oxychloride.

Scientific Research Applications

1-(3-Methylbenzoyl)-4-ethylpiperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. 1-(3-Methylbenzoyl)-4-ethylpiperazine has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.

properties

Product Name

1-(3-Methylbenzoyl)-4-ethylpiperazine

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C14H20N2O/c1-3-15-7-9-16(10-8-15)14(17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3

InChI Key

JBFHZMJDRSUCAS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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